

Spectroscopic Profile of 2-Fluoro-DL-phenylglycine: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-DL-phenylglycine**, a non-proteinogenic amino acid of interest in pharmaceutical research and peptide synthesis. Due to the limited availability of directly published complete datasets for this specific molecule, this guide combines available information with predicted spectroscopic values based on the analysis of its parent compound, 2-phenylglycine, and established principles of NMR, IR, and Mass Spectrometry.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-Fluoro-DL-phenylglycine**.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	~7.2-7.6	m	-	Aromatic CH
^1H	~5.2	s	-	α -CH
^1H	Broad	s	-	NH ₂
^{13}C	~170-175	s	-	C=O (Carboxylic Acid)
^{13}C	~158-162	d	$^1\text{JCF} \approx 240\text{-}250$	C-F (Aromatic)
^{13}C	~115-135	m	-	Aromatic CH
^{13}C	~55-60	s	-	α -C

Note: Predicted values are based on data for 2-phenylglycine and known substituent effects of fluorine on aromatic systems. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3400-3000	Strong, Broad	O-H Stretch	Carboxylic Acid
~3100-3000	Medium	N-H Stretch	Amine
~3000-2850	Medium	C-H Stretch	Aromatic
~1700-1680	Strong	C=O Stretch	Carboxylic Acid
~1600-1450	Medium	C=C Stretch	Aromatic Ring
~1600-1500	Medium	N-H Bend	Amine
~1250-1000	Strong	C-F Stretch	Aryl Fluoride

Note: This table represents typical absorption frequencies for the functional groups present in **2-Fluoro-DL-phenylglycine**.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
169.05	~100	[M] ⁺ (Molecular Ion)
124.04	Variable	[M - COOH] ⁺
109.04	Variable	[M - COOH - NH] ⁺
96.03	Variable	[C ₆ H ₅ F] ⁺

Note: The molecular weight of **2-Fluoro-DL-phenylglycine** (C₈H₈FNO₂) is 169.15 g/mol [1][2]. The fragmentation pattern is predicted based on common fragmentation pathways for amino acids.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Fluoro-DL-phenylglycine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (NH₂ and OH).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Solvent suppression techniques may be necessary if using D₂O to attenuate the residual water signal.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled one-dimensional carbon spectrum.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Typical parameters include a 45° or 90° pulse width and a relaxation delay of 2-5 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid **2-Fluoro-DL-phenylglycine** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure with the instrument's pressure clamp.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented in terms of transmittance or absorbance.

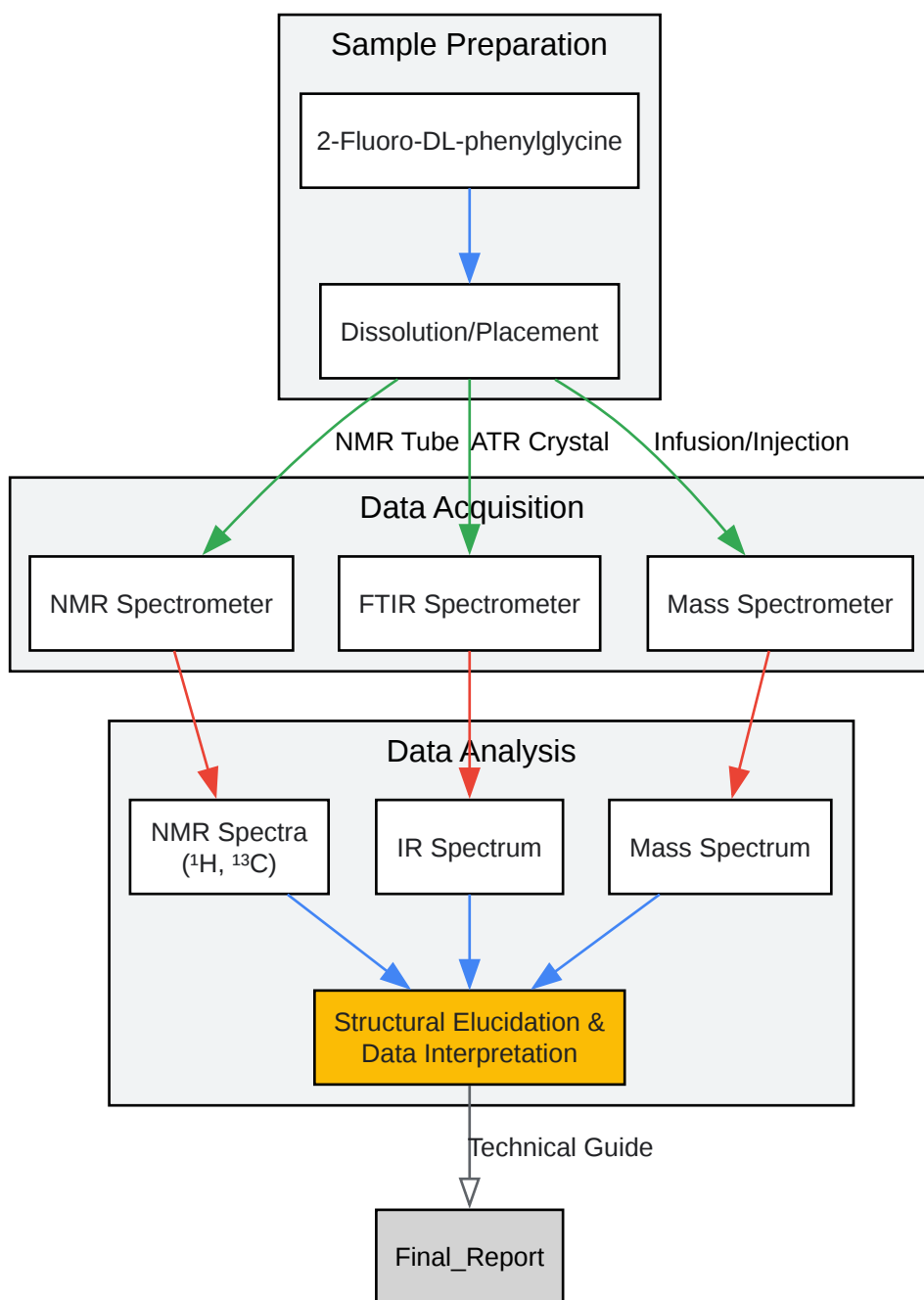
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **2-Fluoro-DL-phenylglycine** in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:

- ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
- EI-MS: Introduce the sample (typically after derivatization to increase volatility) into the EI source. The resulting spectrum will show the molecular ion $[M]^+$ and various fragment ions.
- Acquire data over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 50-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2-Fluoro-DL-phenylglycine**.



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General workflow for spectroscopic analysis.

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References

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- 2. 4-fluorophenylglycine as a label for ^{19}F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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